[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](methyl)amine

Catalog No.
S15866351
CAS No.
M.F
C6H9Br2N3
M. Wt
282.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](me...

Product Name

[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](methyl)amine

IUPAC Name

1-(4,5-dibromo-1-methylimidazol-2-yl)-N-methylmethanamine

Molecular Formula

C6H9Br2N3

Molecular Weight

282.96 g/mol

InChI

InChI=1S/C6H9Br2N3/c1-9-3-4-10-5(7)6(8)11(4)2/h9H,3H2,1-2H3

InChI Key

YRDYEHSCZXSJCF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=C(N1C)Br)Br

The compound (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine is a synthetic organic molecule characterized by its unique structure, which includes a dibrominated imidazole ring and a methylamine moiety. Its molecular formula is C8H13Br2N3C_8H_{13}Br_2N_3, and it has a molecular weight of approximately 311.02 g/mol. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to the compound's potential biological activity and reactivity. The presence of bromine substituents enhances its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The chemical reactivity of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can be attributed to its functional groups. Key reactions involving this compound include:

  • Nucleophilic substitutions: The bromine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Formation of imidazole derivatives: The imidazole ring can undergo reactions typical of heterocycles, such as electrophilic aromatic substitution.
  • Condensation reactions: The amine functionality can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.

These reactions highlight the compound's versatility in synthetic applications.

Compounds with imidazole rings are often associated with various biological activities. (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine has demonstrated potential pharmacological effects, including:

  • Antimicrobial activity: Similar imidazole derivatives have been shown to possess antimicrobial properties against various pathogens.
  • Antifungal properties: Imidazole compounds are commonly used in antifungal treatments due to their ability to inhibit fungal growth.
  • Anticancer potential: Some studies suggest that imidazole derivatives may exhibit cytotoxic effects against cancer cell lines, making them candidates for further research in oncology.

Biological activity is typically assessed through bioassays that measure the effects of the compound on living organisms or cell lines.

The synthesis of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can be achieved through several methods:

  • Bromination of 1-methylimidazole: The starting material can be brominated using bromine or other brominating agents to introduce bromine atoms at the 4 and 5 positions.
  • Methylation of imidazole: Methylation can be performed on the nitrogen atom of the imidazole ring using methyl iodide or dimethyl sulfate.
  • Amine coupling reactions: The dibrominated intermediate can be reacted with methylamine or other amines to form the final product through nucleophilic substitution.

These methods illustrate the compound's accessibility for laboratory synthesis.

(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine has potential applications in various fields:

  • Pharmaceutical development: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Chemical research: The compound can serve as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural chemistry: Due to its potential antifungal properties, it may find applications in developing agricultural fungicides.

Understanding how (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine interacts with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies typically involve:

  • Binding affinity assays: These measure how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Testing the compound's effects on cultured cells to assess its biological impact.
  • Molecular docking simulations: Computational methods used to predict how the compound interacts at the molecular level with target proteins.

Such studies provide insights into the mechanisms underlying its biological effects.

Similar Compounds

Several compounds share structural similarities with (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
4-BromoimidazoleBrominated imidazole ringAntimicrobial
1-MethylimidazoleMethylated imidazoleAntifungal
2-(Isopropylamino)-4-bromoimidazoleSimilar amine structurePotential anti-cancer activity

The uniqueness of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine lies in its specific combination of dibromination and methylamine functionalities. This unique combination may enhance its reactivity and biological interactions compared to other imidazole derivatives, potentially providing distinct pathways for drug development and therapeutic applications not found in simpler analogs.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.91427 g/mol

Monoisotopic Mass

280.91632 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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